molecular formula C5H7N3O2 B051210 6-amino-2-methoxy-5H-pyrimidin-4-one CAS No. 123200-86-2

6-amino-2-methoxy-5H-pyrimidin-4-one

Cat. No. B051210
CAS RN: 123200-86-2
M. Wt: 141.13 g/mol
InChI Key: NQFOXDYKQBYGDY-UHFFFAOYSA-N
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Description

6-amino-2-methoxy-5H-pyrimidin-4-one, also known as AMPO, is a pyrimidine derivative that has been extensively studied for its potential applications in various fields of science. This compound is of particular interest due to its unique chemical structure and versatile properties. In

Mechanism of Action

The mechanism of action of 6-amino-2-methoxy-5H-pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, leading to cell death. Additionally, 6-amino-2-methoxy-5H-pyrimidin-4-one has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
6-amino-2-methoxy-5H-pyrimidin-4-one has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of topoisomerase II activity. This compound has also been shown to possess antiviral and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

The advantages of using 6-amino-2-methoxy-5H-pyrimidin-4-one in lab experiments include its potent antitumor activity, antiviral and antibacterial properties, and ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 6-amino-2-methoxy-5H-pyrimidin-4-one, including the development of new cancer therapies, antimicrobial agents, and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 6-amino-2-methoxy-5H-pyrimidin-4-one can be achieved through a variety of methods, including the reaction of 2,4-dimethoxy-5-nitropyrimidine with hydrazine hydrate, followed by reduction with sodium borohydride. This reaction yields 6-amino-2-methoxy-5H-pyrimidin-4-one as a white crystalline solid with a melting point of 240-242°C.

Scientific Research Applications

6-amino-2-methoxy-5H-pyrimidin-4-one has been studied extensively for its potential applications in various fields of science, including pharmacology, biochemistry, and medicinal chemistry. This compound has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, 6-amino-2-methoxy-5H-pyrimidin-4-one has been shown to possess antiviral and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

properties

CAS RN

123200-86-2

Product Name

6-amino-2-methoxy-5H-pyrimidin-4-one

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

6-amino-2-methoxy-5H-pyrimidin-4-one

InChI

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H2,1H3,(H2,6,7,8,9)

InChI Key

NQFOXDYKQBYGDY-UHFFFAOYSA-N

SMILES

COC1=NC(=O)CC(=N1)N

Canonical SMILES

COC1=NC(=O)CC(=N1)N

synonyms

4(1H)-Pyrimidinone, 5,6-dihydro-6-imino-2-methoxy- (9CI)

Origin of Product

United States

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